Cas no 1436062-68-8 (2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide)
2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26605751
- 1436062-68-8
- 2-CHLORO-N-[(1-HYDROXY-3,4-DIHYDRO-2H-NAPHTHALEN-1-YL)METHYL]PYRIDINE-3-CARBOXAMIDE
- AKOS016946827
- Z1286102584
- 2-chloro-N-[(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide
- 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide
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- Inchi: 1S/C17H17ClN2O2/c18-15-13(7-4-10-19-15)16(21)20-11-17(22)9-3-6-12-5-1-2-8-14(12)17/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,20,21)
- InChI Key: BZUGBJQEFHKCPW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(NCC1(C2C=CC=CC=2CCC1)O)=O
Computed Properties
- Exact Mass: 316.0978555g/mol
- Monoisotopic Mass: 316.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.2Ų
2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26605751-0.05g |
2-chloro-N-[(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide |
1436062-68-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide
Introduction to 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide (CAS No. 1436062-68-8)
2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide, identified by its CAS number 1436062-68-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its pyridine and naphthalene derivatives, contribute to its potential applications in drug discovery and therapeutic interventions.
The molecular structure of 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide consists of a pyridine core substituted with a chloro group at the 2-position and an amide functional group at the 3-position. The naphthalene moiety is attached through a methyl group, which further enhances the complexity and potential biological activity of the compound. This structural arrangement suggests that the molecule may interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The naphthalene derivative in this compound is particularly noteworthy due to its ability to engage with biological systems in multiple ways. Studies have shown that naphthalene-based compounds can exhibit inhibitory effects on certain enzymes and receptors, making them valuable candidates for therapeutic development.
The amide group in the structure of 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide is another critical feature that contributes to its potential biological activity. Amides are known to be versatile pharmacophores, capable of forming hydrogen bonds with biological targets. This property enhances the compound's ability to interact with proteins and nucleic acids, potentially leading to the development of new drugs with improved efficacy and selectivity.
Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug design. The combination of a pyridine ring, a chloro substituent, and a naphthalene derivative in 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide makes it an intriguing candidate for further investigation. Computational studies have suggested that this compound may have the potential to bind to specific protein targets, thereby modulating cellular processes relevant to various diseases.
The synthesis of 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize the production process, making it more efficient and scalable. This is crucial for subsequent preclinical and clinical studies where large quantities of the compound are needed.
In vitro studies have begun to explore the biological activity of 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide. Initial results indicate that the compound may exhibit inhibitory effects on certain enzymes associated with inflammation and cancer progression. These findings are particularly promising given the growing demand for drugs that can target these pathways without causing significant side effects.
The< strong>naphthalenyl moiety in this compound is particularly interesting because it can be modified in various ways to enhance its biological activity. Researchers are exploring different derivatives of naphthalene-based compounds to identify those with improved efficacy and selectivity. The< strong>pyridine-based core also offers opportunities for structural modifications, allowing for the development of novel analogs with tailored properties.
The< strong>chloro substituent at the 2-position of the pyridine ring is another key feature that contributes to the compound's potential biological activity. Chloro groups are known to enhance binding affinity by forming additional interactions with biological targets. This property makes< strong>2-Chloro-N-[ (1-hydroxy -3 ,4 -dihydro -2 H -naphthalen -1 -YL) methyl ] pyridine -3 -carboxamide a promising candidate for further investigation.
The< strong’amide’group In addition ,the amide group at position 3 provides another site for interaction with biological targets .Amides are known To form hydrogen bonds With polar molecules ,which Enhances Their ability To interact With proteins And nucleic acids .This property Makes It likely That this Compound Will have Significant interactions With biological targets In vitro And possibly In vivo .
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